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Cat. No.: B1242098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide, is an inorganic

coordination compound with the chemical formula K₄[Fe(CN)₆]. It is commonly found in its

trihydrate form, K₄[Fe(CN)₆]·3H₂O. This compound is of significant interest in various fields,

including analytical chemistry, pigment production, and as an anti-caking agent in food and

road salt. For researchers and professionals in drug development, understanding the precise

molecular structure of this and similar metal complexes is crucial for applications in areas such

as toxicology, enzyme inhibition studies, and the development of metal-based therapeutics.

This technical guide provides a comprehensive overview of the molecular structure of

tetrapotassium hexacyanoferrate, detailing its bonding, geometry, and the experimental

methods used for its characterization.

Molecular and Crystal Structure
The core of tetrapotassium hexacyanoferrate's structure is the hexacyanoferrate(II) anion,

[Fe(CN)₆]⁴⁻. In this complex, a central iron(II) ion is coordinated by six cyanide ligands. The

overall compound is a salt, with four potassium cations (K⁺) balancing the 4- charge of the

complex anion.

The Hexacyanoferrate(II) Anion: [Fe(CN)₆]⁴⁻
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The [Fe(CN)₆]⁴⁻ anion exhibits a well-defined and highly symmetric structure. The central iron

atom is in the +2 oxidation state (Fe²⁺). The electronic configuration of Fe²⁺ is [Ar]3d⁶.

Geometry: The six cyanide ligands are arranged around the central iron ion in a perfect

octahedral geometry, belonging to the Oₕ point group.[1] This arrangement minimizes ligand-

ligand repulsion and is a common coordination geometry for transition metal complexes with a

coordination number of six.

Bonding: The bonding between the iron center and the cyanide ligands is a classic example of

coordinate covalent bonding in transition metal complexes. This involves:

σ-Donation: Each cyanide ligand donates a pair of electrons from the carbon atom's sp-

hybridized orbital to an empty d²sp³ hybrid orbital of the iron(II) ion.[1]

π-Backbonding: A crucial aspect of the stability of this complex is π-backbonding. The filled

t₂g orbitals of the iron(II) center donate electron density back into the empty π* antibonding

orbitals of the cyanide ligands.[1] This synergistic bonding mechanism strengthens the Fe-C

bond and slightly weakens the C-N triple bond. The presence of strong π-backbonding is

evidenced by the lowering of the C≡N stretching frequency in its infrared spectrum compared

to free cyanide.[1]

Due to the strong field nature of the cyanide ligands, the [Fe(CN)₆]⁴⁻ complex is a low-spin

complex. The six d-electrons of the Fe²⁺ ion are paired up in the lower energy t₂g orbitals

(t₂g⁶eg⁰), resulting in a diamagnetic complex with a calculated dipole moment of 0 Debye due

to its high symmetry.[1]

Crystal Structure
In the solid state, both the anhydrous and trihydrate forms of tetrapotassium
hexacyanoferrate have a complex polymeric structure. The octahedral [Fe(CN)₆]⁴⁻ anions are

linked by potassium cations. These K⁺ ions are not simply interspersed but are coordinated to

the nitrogen atoms of the cyanide ligands, creating a three-dimensional network.[2][3] These

K⁺---NC linkages are what hold the solid lattice together and are broken upon dissolution in

water.[2][3]

In the trihydrate form, water molecules are also incorporated into the crystal lattice and

participate in hydrogen bonding with the nitrogen atoms of the cyanide ligands.[1]
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Quantitative Structural Data
The precise molecular dimensions and crystal lattice parameters of tetrapotassium
hexacyanoferrate have been determined primarily through single-crystal X-ray diffraction.

Bond Lengths and Angles
Parameter Value (Å) Reference

Fe-C Bond Length ~1.92 [1]

C-N Bond Length ~1.15 [1]

K-N Distance 2.8 - 3.2 [1]

O-H···N (in trihydrate) ~2.9 [1]

Parameter Value (°) Reference

C-Fe-C Bond Angles 90 and 180
Implied by octahedral

geometry

Fe-C-N Bond Angle ~180
Implied by linear cyanide

ligand

Crystal System and Lattice Parameters (for the
trihydrate)

Parameter Value Reference

Crystal System Monoclinic [2]

Space Group C2/c or Cc

Note: The lattice parameters can vary slightly depending on the specific crystalline form

(polymorph) and the temperature of measurement.

Experimental Protocols
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The definitive method for determining the molecular and crystal structure of compounds like

tetrapotassium hexacyanoferrate is single-crystal X-ray diffraction. Below is a generalized

protocol representative of the methodology used for such a determination.

Generalized Protocol for Single-Crystal X-ray Diffraction
of a Coordination Compound
1. Crystal Growth and Selection:

Slow evaporation of a saturated aqueous solution of tetrapotassium hexacyanoferrate is a

common method to obtain single crystals of suitable quality.

A well-formed, single crystal with sharp edges and no visible defects is selected under a

microscope.

2. Crystal Mounting:

The selected crystal is mounted on a goniometer head. This can be done by adhering it to a

glass fiber or a loop with a small amount of inert oil or epoxy.

3. Data Collection:

The mounted crystal is placed in a single-crystal X-ray diffractometer.

The crystal is cooled, often to around 100 K, using a stream of cold nitrogen gas to minimize

thermal vibrations and potential radiation damage.

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

The crystal is rotated, and a series of diffraction images are collected by a detector as the X-

rays are diffracted by the crystal lattice.

The intensity and position of each diffraction spot are recorded.

4. Data Processing and Structure Solution:

The collected diffraction data are processed to determine the unit cell parameters and the

space group of the crystal.
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The intensities of the reflections are integrated and corrected for various experimental

factors (e.g., Lorentz and polarization effects).

The "phase problem" is solved using direct methods or Patterson methods to generate an

initial electron density map.

An initial model of the structure is built by assigning atoms to the peaks in the electron

density map.

5. Structure Refinement:

The initial structural model is refined against the experimental data using least-squares

methods.

This iterative process adjusts atomic positions, and thermal displacement parameters to

minimize the difference between the observed and calculated structure factors.

The final refined structure provides precise bond lengths, bond angles, and other geometric

parameters.

Visualization of the [Fe(CN)₆]⁴⁻ Anion
The following diagram illustrates the coordination and bonding within the hexacyanoferrate(II)

anion.
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Coordination in the Hexacyanoferrate(II) Anion
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Caption: Bonding in the octahedral [Fe(CN)₆]⁴⁻ anion.

Conclusion
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The molecular structure of tetrapotassium hexacyanoferrate is characterized by a stable,

octahedral [Fe(CN)₆]⁴⁻ complex anion with a low-spin iron(II) center. The significant covalent

character, reinforced by π-backbonding, contributes to its high stability. In the solid state,

potassium ions link these anions into a polymeric framework. A detailed understanding of this

structure, derived from techniques such as single-crystal X-ray diffraction, is fundamental for its

application in scientific research and industry, providing a basis for predicting its chemical and

physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1242098?utm_src=pdf-body
https://www.benchchem.com/product/b1242098?utm_src=pdf-custom-synthesis
https://mol-xray.princeton.edu/xray0/Guides/XrayDataCollection.html
http://www.scitechantiques.com/Mosley_atomic_number/
http://www.scitechantiques.com/Mosley_atomic_number/
https://experiments.springernature.com/techniques/x-ray-diffraction
https://experiments.springernature.com/techniques/x-ray-diffraction
https://www.benchchem.com/product/b1242098#molecular-structure-of-tetrapotassium-hexacyanoferrate
https://www.benchchem.com/product/b1242098#molecular-structure-of-tetrapotassium-hexacyanoferrate
https://www.benchchem.com/product/b1242098#molecular-structure-of-tetrapotassium-hexacyanoferrate
https://www.benchchem.com/product/b1242098#molecular-structure-of-tetrapotassium-hexacyanoferrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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